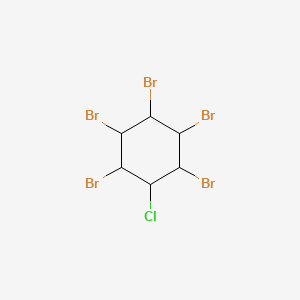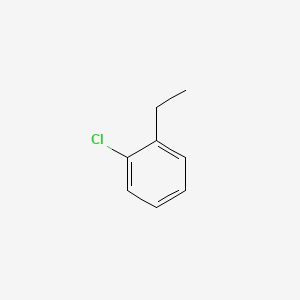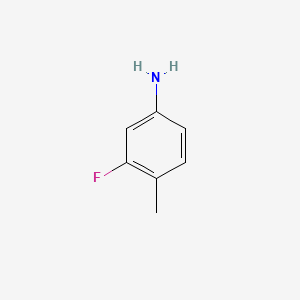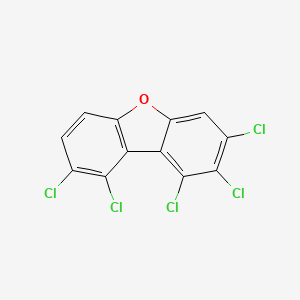
1,2,3,8,9-Pentachlorodibenzofuran
Descripción general
Descripción
1,2,3,8,9-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Synthesis Analysis
Most CDFs, including 1,2,3,8,9-Pentachlorodibenzofuran, are produced as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are found in smoke emissions and are byproducts of chemical synthesis .Molecular Structure Analysis
The molecular formula of 1,2,3,8,9-Pentachlorodibenzofuran is C12H3Cl5O . The structure of this compound is also available as a 2d Mol file .Chemical Reactions Analysis
1,2,3,8,9-Pentachlorodibenzofuran is a simple aromatic halogenated organic compound and is very unreactive . It is incompatible with strong oxidizing and reducing agents .Physical And Chemical Properties Analysis
1,2,3,8,9-Pentachlorodibenzofuran is a solid . It is insoluble in water . It is probably combustible .Aplicaciones Científicas De Investigación
Environmental Contamination and Toxicity Studies
1,2,3,8,9-Pentachlorodibenzofuran is a toxic polychlorinated dibenzofuran (PCDF) commonly found as an environmental contaminant. Studies have focused on understanding its distribution, metabolism, and elimination in biological systems, as well as its interaction with environmental elements. For instance, Brewster and Birnbaum (1988) investigated the distribution and elimination of similar PCDFs in rats, finding that these compounds were rapidly cleared from the blood and distributed to various tissues before being metabolized and excreted primarily via feces (Brewster & Birnbaum, 1988).
Carcinogenicity and Toxicological Effects
Several studies have examined the toxicological and carcinogenic effects of PCDFs. Nishizumi (1991) explored the carcinogenicity of related PCDFs in rats through oral administration, observing the formation of tumors in liver and subcutaneous tissues (Nishizumi, 1991). Additionally, a study by Nagao et al. (2005) on the teratogenic potency of PCDFs in mice highlighted the challenges in risk assessment using toxic-equivalency factors (Nagao et al., 2005).
Analytical Methods for Detection and Assessment
Analytical techniques have been developed to detect and quantify PCDFs in environmental samples. Ligon and May (1984) utilized two-dimensional gas chromatography for the chromatographic resolution of chlorodibenzofuran isomers, including 1,2,3,8,9-Pentachlorodibenzofuran, facilitating more accurate environmental assessments (Ligon & May, 1984).
Interactions with Biological Systems
Research has also focused on the interactions of PCDFs with biological systems, such as their affinity to cytochrome P-450 in the hepatic microsomes of rats, as studied by Kuroki, Koga, and Yoshimura (1986). This research provides insights into the molecular mechanisms of PCDF toxicity and persistence in organisms (Kuroki, Koga, & Yoshimura, 1986).
Immunotoxicology
Harper, Connor, and Safe (1993) conducted a study onthe immunotoxic potencies of various polychlorinated biphenyls (PCBs) and dibenzofurans, including PCDFs, in different strains of mice. This study highlighted the differential immune responses to these compounds, underscoring the complexity of their toxicological impact on biological systems (Harper, Connor, & Safe, 1993).
Mecanismo De Acción
Safety and Hazards
1,2,3,8,9-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Direcciones Futuras
The recent National Toxicology Program (NTP) cancer bioassays for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,4,7,8-pentachlorodibenzofuran (4-PeCDF) permit a reevaluation of the current TEF value of 4-PeCDF . The data also allow for the derivation of relative potency factors (RPFs) for cancer, which are based not only on administered dose but also on potentially more informative dose metrics, such as liver concentration, area under the liver concentration curve, and lifetime average body burden .
Propiedades
IUPAC Name |
1,2,3,8,9-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLWUJPCTUDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232567 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8,9-Pentachlorodibenzofuran | |
CAS RN |
83704-54-5 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,8,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
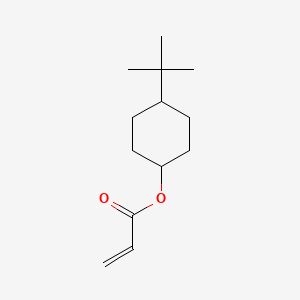
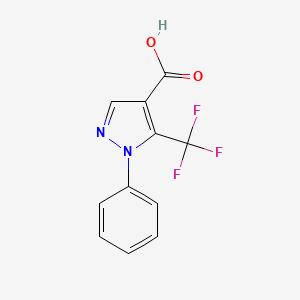
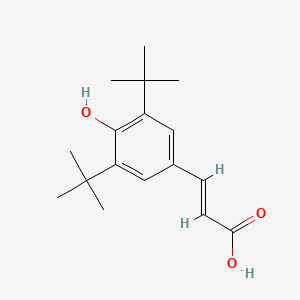
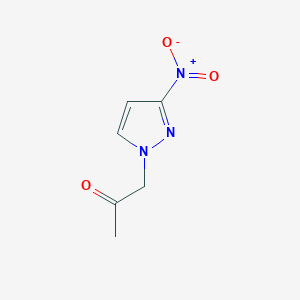
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
